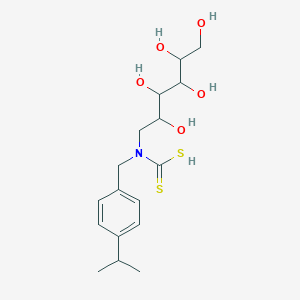
N-4-Isopropylbenzylglucamine dithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-Isopropylbenzylglucamine dithiocarbamate (N-4-IBG) is an organic compound that has been widely used in scientific research due to its unique properties. It is a dithiocarbamate derivative that can chelate metal ions, making it useful in various applications such as catalysis, electrochemistry, and spectroscopy.
Mécanisme D'action
The mechanism of action of N-4-Isopropylbenzylglucamine dithiocarbamate involves its ability to chelate metal ions. When N-4-Isopropylbenzylglucamine dithiocarbamate binds to a metal ion, it forms a stable complex that can be used in various applications. The binding of N-4-Isopropylbenzylglucamine dithiocarbamate to metal ions can also affect the biochemical and physiological properties of the metal ion, leading to changes in cellular processes.
Effets Biochimiques Et Physiologiques
N-4-Isopropylbenzylglucamine dithiocarbamate has been shown to have a variety of biochemical and physiological effects. It has been studied for its potential as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage. N-4-Isopropylbenzylglucamine dithiocarbamate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-4-Isopropylbenzylglucamine dithiocarbamate has been studied for its potential as a metal chelator in the treatment of metal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-4-Isopropylbenzylglucamine dithiocarbamate in lab experiments is its ability to chelate metal ions, making it useful in various applications such as catalysis, electrochemistry, and spectroscopy. Additionally, N-4-Isopropylbenzylglucamine dithiocarbamate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-4-Isopropylbenzylglucamine dithiocarbamate is its potential toxicity, as it can chelate essential metal ions and disrupt cellular processes.
Orientations Futures
There are several future directions for the study of N-4-Isopropylbenzylglucamine dithiocarbamate. One area of research is the development of new metal complexes using N-4-Isopropylbenzylglucamine dithiocarbamate as a ligand. These complexes can be studied for their catalytic and electrochemical properties. Another area of research is the use of N-4-Isopropylbenzylglucamine dithiocarbamate as a probe in spectroscopic studies to detect metal ions in biological samples. Additionally, the potential use of N-4-Isopropylbenzylglucamine dithiocarbamate as a metal chelator in the treatment of metal toxicity is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-4-Isopropylbenzylglucamine dithiocarbamate involves the reaction of 4-isopropylbenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The resulting product is then treated with glucamine to obtain N-4-Isopropylbenzylglucamine dithiocarbamate. The process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-4-Isopropylbenzylglucamine dithiocarbamate has been widely used in scientific research due to its ability to chelate metal ions. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and electrochemical properties. N-4-Isopropylbenzylglucamine dithiocarbamate has also been used as a probe in spectroscopic studies, where it can be used to detect metal ions in biological samples.
Propriétés
Numéro CAS |
111811-14-4 |
|---|---|
Nom du produit |
N-4-Isopropylbenzylglucamine dithiocarbamate |
Formule moléculaire |
C17H27NO5S2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2,3,4,5,6-pentahydroxyhexyl-[(4-propan-2-ylphenyl)methyl]carbamodithioic acid |
InChI |
InChI=1S/C17H27NO5S2/c1-10(2)12-5-3-11(4-6-12)7-18(17(24)25)8-13(20)15(22)16(23)14(21)9-19/h3-6,10,13-16,19-23H,7-9H2,1-2H3,(H,24,25) |
Clé InChI |
JEQPSYBWBTWNHF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Synonymes |
N-4-isopropylbenzylglucamine dithiocarbamate N-p-isopropylbenzyl-D-glucamine dithiocarbamate N-PBGD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
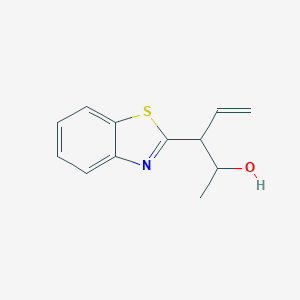
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
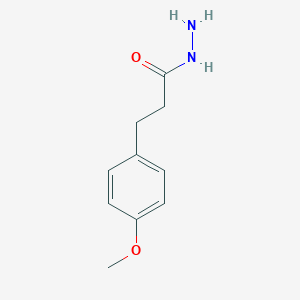
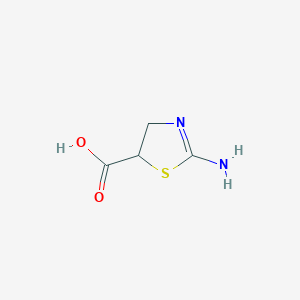
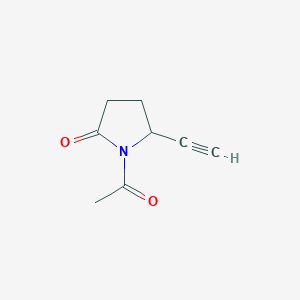
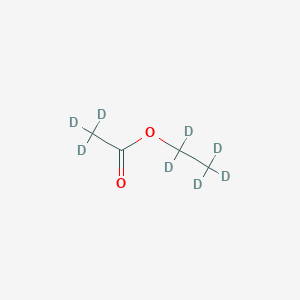
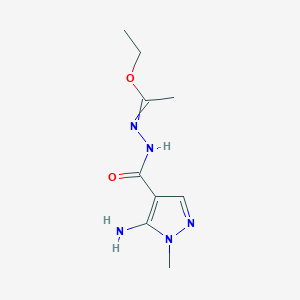
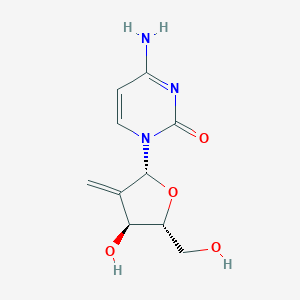
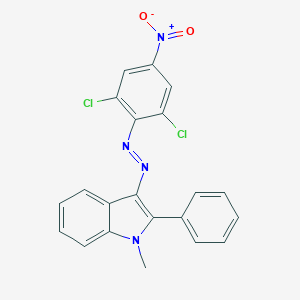
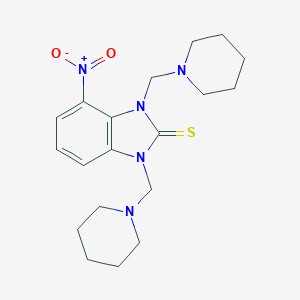
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
